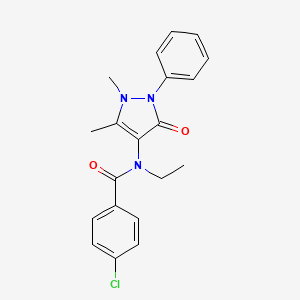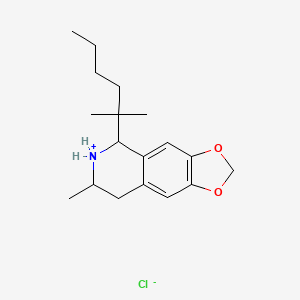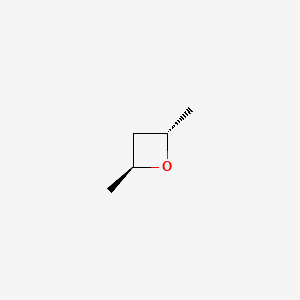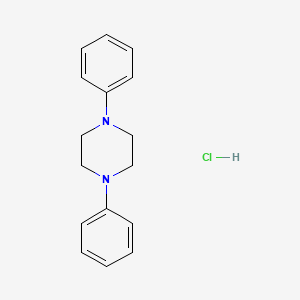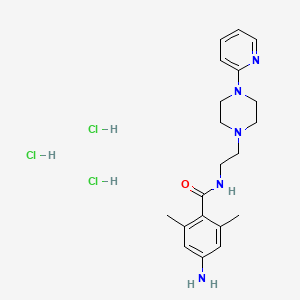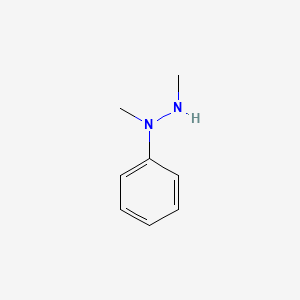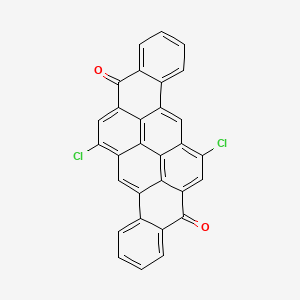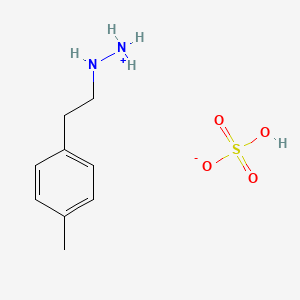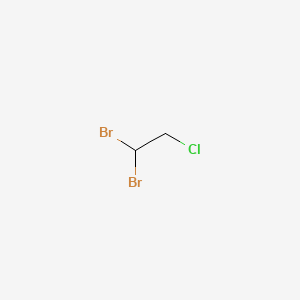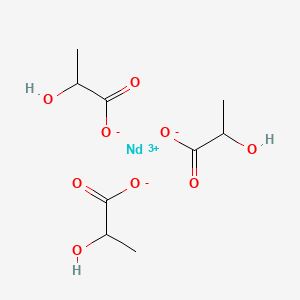
Neodymium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lactic acid, neodymium salt typically involves the neutralization of lactic acid with neodymium hydroxide or neodymium carbonate. The reaction can be represented as follows: [ \text{2CH}_3\text{CH(OH)COOH} + \text{Nd(OH)}_3 \rightarrow \text{Nd(CH}_3\text{CH(OH)COO)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of lactic acid, neodymium salt involves the use of high-purity lactic acid and neodymium compounds. The reaction is carried out in aqueous solution under controlled temperature and pH conditions to ensure complete reaction and high yield. The resulting product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Lactic acid, neodymium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.
Reduction: The carboxyl group can be reduced to form lactaldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Lactaldehyde.
Substitution: Various substituted lactic acid derivatives.
Scientific Research Applications
Lactic acid, neodymium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of biodegradable polymers and as a component in magnetic materials.
Mechanism of Action
The mechanism of action of lactic acid, neodymium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity.
Pathways Involved: It can influence glycolysis and the citric acid cycle by modulating the activity of key enzymes such as lactate dehydrogenase and pyruvate dehydrogenase.
Comparison with Similar Compounds
Lactic Acid, Calcium Salt: Used in food and pharmaceutical industries.
Lactic Acid, Magnesium Salt: Employed in medical applications for its antacid properties.
Lactic Acid, Zinc Salt: Utilized in skincare products for its antimicrobial properties.
Uniqueness: Lactic acid, neodymium salt is unique due to its combination of organic and rare earth elements, providing both biochemical activity and magnetic properties. This dual functionality makes it particularly valuable in advanced materials research and biomedical applications.
Properties
CAS No. |
19042-19-4 |
|---|---|
Molecular Formula |
C9H15NdO9 |
Molecular Weight |
411.45 g/mol |
IUPAC Name |
2-hydroxypropanoate;neodymium(3+) |
InChI |
InChI=1S/3C3H6O3.Nd/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
VXDRYJKQOSTIIC-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


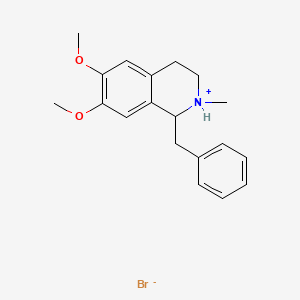
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
